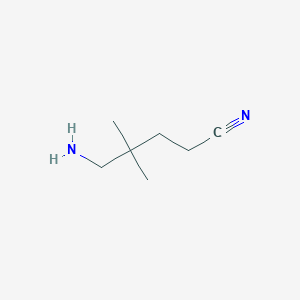
(Acetylamino)(1-naphthyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Acetylamino)(1-naphthyl)acetic acid is an organic compound that belongs to the class of n-acyl-alpha amino acids It is characterized by the presence of an acetylamino group attached to a naphthyl ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Acetylamino)(1-naphthyl)acetic acid typically involves the acetylation of 1-naphthylacetic acid. One common method is the reaction of 1-naphthylacetic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of acetic anhydride as the acetylating agent is common, and the reaction is typically conducted in a solvent such as dichloromethane to facilitate the separation and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Acetylamino)(1-naphthyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The naphthyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthylacetic acid.
Substitution: Nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Acetylamino)(1-naphthyl)acetic acid is used as a precursor for the synthesis of various naphthyl-based compounds. It serves as an intermediate in the preparation of dyes, pigments, and other organic materials.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural similarity to certain amino acids makes it a useful tool for probing biochemical processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of (Acetylamino)(1-naphthyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the naphthyl ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthaleneacetic acid: A closely related compound with similar structural features but lacking the acetylamino group.
Indole-3-acetic acid: Another naphthyl-based compound with distinct biological activity.
Uniqueness
(Acetylamino)(1-naphthyl)acetic acid is unique due to the presence of both the acetylamino group and the naphthyl ring This combination imparts specific chemical and biological properties that are not observed in other similar compounds
Propiedades
IUPAC Name |
2-acetamido-2-naphthalen-1-ylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9(16)15-13(14(17)18)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13H,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRUNOLBCBCQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2847455.png)


![6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2847461.png)



![3-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-ETHYLPHENYL)PYRIDAZINE](/img/structure/B2847469.png)

![N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide](/img/structure/B2847471.png)

